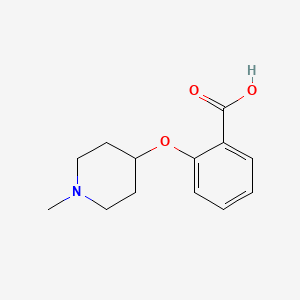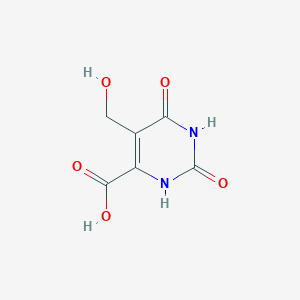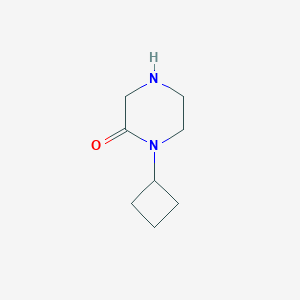![molecular formula C18H17N3O2 B13868714 [4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine](/img/structure/B13868714.png)
[4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine is a heterocyclic compound that contains a pyrimidine ring substituted with a phenylmethoxyphenoxy group and a methanamine group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Phenylmethoxyphenoxy Group: This step involves the nucleophilic substitution reaction where the phenylmethoxyphenol reacts with the pyrimidine core in the presence of a suitable base.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can target the pyrimidine ring or the phenylmethoxyphenoxy group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylmethoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Formation of oximes, nitriles, or carboxylic acids.
Reduction: Formation of reduced pyrimidine derivatives or phenylmethoxyphenoxy derivatives.
Substitution: Formation of substituted phenylmethoxyphenoxy derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Novel Compounds: The compound serves as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology
Biological Activity Studies: The compound is used in studies to evaluate its potential as an antimicrobial, antiviral, or antitumor agent.
Medicine
Drug Development: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anti-fibrotic activities.
Industry
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(4-Benzyloxyphenoxy)pyrimidin-2-yl]methanamine: Similar structure with a benzyloxy group instead of a phenylmethoxy group.
2-Aminopyridopyrimidinones: Compounds with a pyridopyrimidine core and similar substituents.
Uniqueness
Structural Features: The presence of the phenylmethoxyphenoxy group and the methanamine group provides unique chemical properties and potential biological activities.
Biological Activities: The compound may exhibit distinct biological activities compared to similar compounds due to its unique structure.
Propriétés
Formule moléculaire |
C18H17N3O2 |
|---|---|
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
[4-(4-phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine |
InChI |
InChI=1S/C18H17N3O2/c19-12-17-20-11-10-18(21-17)23-16-8-6-15(7-9-16)22-13-14-4-2-1-3-5-14/h1-11H,12-13,19H2 |
Clé InChI |
BTMZHLBQUUHUEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=NC(=NC=C3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


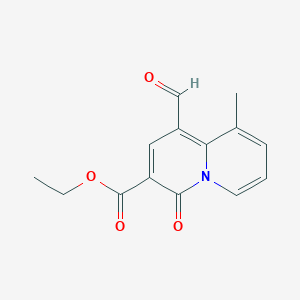

![Tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13868663.png)
![1-[4-(2-Ethoxyethoxy)-2-fluorophenyl]piperazine](/img/structure/B13868671.png)

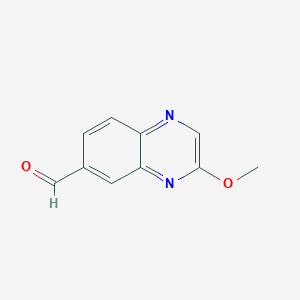
![7-Chloro-2-pyridin-3-ylfuro[3,2-b]pyridine](/img/structure/B13868680.png)
